Cyclohexyl methanesulfonate (also known as cyclohexyl mesylate) is an organic compound that can be synthesized through various methods. One common method involves the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a triethylamine base. PubChem, National Institutes of Health: )
Cyclohexyl methanesulfonate finds application in various organic chemistry reactions due to its ability to act as a leaving group. It can be used in:
Beyond organic chemistry, cyclohexyl methanesulfonate has applications in other scientific fields, such as:
Cyclohexyl methanesulfonate is an organic compound with the chemical formula CHOS. It consists of a cyclohexyl group attached to a methanesulfonate moiety. The compound is characterized by its unique structural features, which include a six-membered carbon ring and a sulfonate group that enhances its reactivity in various
There is no current information available on the specific mechanism of action of cyclohexyl methanesulfonate in biological systems.
Cyclohexyl methanesulfonate exhibits biological activity primarily through its interaction with DNA. It has been reported to induce DNA alkylation, which can lead to alterations in DNA structure and function. This property suggests potential implications in studies related to mutagenesis and carcinogenesis .
The synthesis of cyclohexyl methanesulfonate typically involves the alkylation of cyclohexanol with methanesulfonyl chloride. The general steps include:
This method yields cyclohexyl methanesulfonate effectively, although variations exist depending on specific experimental conditions .
Cyclohexyl methanesulfonate finds applications across various fields:
Interaction studies involving cyclohexyl methanesulfonate have focused on its reactivity with different nucleophiles and electrophiles. These studies aim to elucidate the mechanisms behind its biological activity, particularly concerning DNA interactions. The findings suggest that cyclohexyl methanesulfonate can significantly alter DNA structure through alkylation processes, which may have implications for understanding mutagenic pathways .
Cyclohexyl methanesulfonate shares structural similarities with other sulfonates and alkylating agents. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl methanesulfonate | Alkyl sulfonate | Smaller ethyl group; used in similar reactions |
Benzyl methanesulfonate | Aromatic sulfonate | Contains an aromatic ring; different reactivity |
Propyl methanesulfonate | Alkyl sulfonate | Larger propyl group; alters solubility properties |
Cyclohexyl methanesulfonate stands out due to its specific cyclic structure, which imparts unique steric effects that influence its reactivity profile compared to straight-chain or aromatic sulfonates. Its ability to induce significant biological effects through DNA interactions further distinguishes it from similar compounds .
Cyclohexyl methanesulfonate is synthesized via the alkylation of cyclohexanol with methanesulfonyl chloride (MsCl), typically in the presence of a non-nucleophilic base. This reaction proceeds through a two-step mechanism:
Key Reaction Parameters:
Parameter | Optimal Conditions | Yield Range |
---|---|---|
Base | Triethylamine (TEA), Pyridine | 70–95% |
Solvent | Dichloromethane (DCM), Toluene | — |
Temperature | 0°C to room temperature | — |
Reaction Time | 1–24 hours (depending on substrate) | — |
Methanesulfonyl chloride’s reactivity makes it preferable over methanesulfonic anhydride, though the latter avoids potential alkyl chloride side products.
Industrial synthesis leverages continuous flow processes and optimized purification workflows:
Continuous Flow Synthesis:
Pilot Plant Adaptations:
Catalytic Process Optimization:
Chiral cyclohexyl methanesulfonates require asymmetric catalysis or stereoselective methods:
Asymmetric Hydrogenation:
Dynamic Kinetic Resolution (DKR):
Cyclohexyl methanesulfonate functions as a transient protecting group or leaving group in complex syntheses:
Phenol Protection:
Nucleophilic Substitution:
Beckmann Rearrangement:
The hydrolysis of cyclohexyl methanesulfonate proceeds via competing stepwise (substitution nucleophilic unimolecular, SN1) and concerted (substitution nucleophilic bimolecular, SN2) mechanisms. Experimental rate constants for secondary methanesulfonates in aqueous environments reveal a distinct preference for SN2 pathways with partial carbocationic character [4]. For cyclohexyl methanesulfonate, the hydrolysis rate constant in pure water at 25°C is estimated at $$3.1 \times 10^{-4} \, \text{s}^{-1}$$ [4], consistent with a mechanism where nucleophilic attack by water occurs concurrently with methanesulfonate group departure.
Transition state analyses indicate that the SN2 pathway for cyclohexyl methanesulfonate involves a pentacoordinate carbon center, stabilized by solvent interactions. However, the observed linear free-energy relationships (LFER) with Taft substituent constants ($$\sum \sigma^*$$) suggest significant carbocation-like stabilization in the transition state [4]. This hybrid mechanism, termed "SN2 with high carbocation character," arises from the steric and electronic effects of the cyclohexyl group, which hinder full bond cleavage to a free carbocation but allow partial charge delocalization.
Substrate | Rate Constant ($$k \, (\text{s}^{-1})$$) | $$\sum \sigma^*$$ |
---|---|---|
Cyclohexyl mesylate | $$3.1 \times 10^{-4}$$ | 2.1 |
2-Adamantyl mesylate | $$2.8 \times 10^{-4}$$ | 3.0 |
Table 1: Comparative hydrolysis rate constants and substituent parameters for secondary mesylates [4].
Solvolysis studies of cyclohexyl methanesulfonate highlight the dual role of solvent nucleophilicity ($$N$$) and ionizing power ($$Y$$). In aqueous solutions, the reaction equilibrium favors hydrolysis products due to water’s high nucleophilicity and ability to stabilize charged intermediates [3]. Rate ratios ($$k{\text{ROMs}}/k{\text{2-AdOMs}}$$) in water versus ethanol-water mixtures demonstrate a solvent-dependent shift from SN2-dominated to SN1-like mechanisms [4]. For example, in 50% ethanol-water, the rate ratio decreases to 0.8, reflecting reduced solvent nucleophilicity and increased carbocation stabilization.
The equilibrium constant ($$K_{\text{eq}}$$) for hydrolysis is driven by Le Chatelier’s principle, with excess water shifting the balance toward carboxylic acid and alcohol formation [3]. However, in aprotic solvents, the reverse esterification reaction becomes favored, underscoring the critical role of solvent polarity in modulating reaction directionality.
Density functional theory (DFT) simulations of cyclohexyl methanesulfonate hydrolysis reveal a bimodal transition state with partial charge separation. The calculated activation energy ($$\Delta G^\ddagger$$) of $$24.3 \, \text{kcal/mol}$$ aligns with experimental Arrhenius parameters [4]. Key geometric features include:
Charge distribution analyses show a $$+0.32 \, e$$ charge on the electrophilic carbon, intermediate between typical SN1 ($$>+0.5 \, e$$) and SN2 ($$<+0.2 \, e$$) mechanisms [4]. This computational evidence supports the hybrid SN2/carbocationic transition state proposed in kinetic studies.